BenchChemオンラインストアへようこそ!

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Anticancer Cytotoxicity QSAR

9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 477512-56-4) is a synthetic heterocyclic compound belonging to the indolo[2,3-b]quinoxaline family, characterized by a planar tetracyclic core with a bromine atom at the 9-position and an isobutyl substituent at the N6 position. The molecular formula is C18H16BrN3 with a molecular weight of 354.2 g/mol.

Molecular Formula C18H16BrN3
Molecular Weight 354.251
CAS No. 477512-56-4
Cat. No. B2642182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline
CAS477512-56-4
Molecular FormulaC18H16BrN3
Molecular Weight354.251
Structural Identifiers
SMILESCC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
InChIInChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3
InChIKeyCUMGSMUESNNMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 477512-56-4): Core Scaffold and Procurement-Relevant Physicochemical Profile


9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 477512-56-4) is a synthetic heterocyclic compound belonging to the indolo[2,3-b]quinoxaline family, characterized by a planar tetracyclic core with a bromine atom at the 9-position and an isobutyl substituent at the N6 position [1]. The molecular formula is C18H16BrN3 with a molecular weight of 354.2 g/mol . This scaffold is primarily recognized for its DNA intercalation properties, which underpin its investigation as a cytotoxic and antitumor agent [2]. For procurement purposes, a closely related non-brominated analog, 6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 377052-89-6, MW 275.35), is also commercially available, highlighting the importance of verifying the specific substitution pattern .

Why 9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 477512-56-4) Cannot Be Replaced by Generic Indoloquinoxaline Analogs


Generic substitution within the indolo[2,3-b]quinoxaline class is unreliable due to the profound impact of specific peripheral substitutions on biological activity. A QSAR analysis of 6H-indolo[2,3-b]quinoxaline derivatives demonstrated that cytotoxic potency (IC50 against HL-60 cells) is highly sensitive to the nature of the N6 substituent, with models indicating that replacing a cyclic or branched alkyl chain with a simpler group can drastically alter activity [1]. The bromine atom at the 9-position is a crucial heavy atom that can significantly enhance DNA intercalation via the heavy atom effect, a property absent in non-halogenated or even other halogenated analogs, potentially affecting both binding affinity and photoinitiation properties [2]. Therefore, the precise combination of the 9-bromo and 6-isobutyl groups defines a unique pharmacological profile that cannot be assumed for any structurally similar compound.

Quantitative Differentiation Evidence for 9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline (CAS 477512-56-4)


Comparative Cytotoxic Potential Against Leukemia Cells (HL-60) by N6-Substitution Class

While a direct head-to-head comparison of 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline against its closest analog is unavailable, a QSAR study on a congeneric series allows a class-level inference of its differentiation potential. The study analyzed the cytotoxic activity of various 6H-indolo[2,3-b]quinoxaline derivatives against the HL-60 human leukemia cell line [1]. The most active compound in that series (IDQ-14), bearing a cyclic N6 substituent, achieved an IC50 of 3.7 µM [1]. The QSAR model specifically highlights that the N6 substituent's steric and electronic properties are key determinants of activity, suggesting that the 9-bromo-6-isobutyl variant, with its branched alkyl chain and heavy atom, may occupy a distinct activity space compared to the reported analogs [1].

Anticancer Cytotoxicity QSAR Indoloquinoxaline HL-60

Physicochemical Differentiation: Lipophilicity-Driven Property Shifts from the 9-Bromo Substituent

The introduction of a bromine atom at the 9-position significantly alters the lipophilicity compared to the non-halogenated parent compound. The predicted octanol-water partition coefficient (XLogP3-AA) for the 9-bromo derivative is 5.4, which is substantially higher than that of the non-brominated analog 6-isobutyl-6H-indolo[2,3-b]quinoxaline, which has a predicted LogP of approximately 4.0 [1]. This difference of 1.4 LogP units indicates a more than 25-fold increase in lipophilicity, which directly impacts membrane permeability, cellular uptake, and non-specific protein binding [1].

Lipophilicity LogP Physicochemical Properties Drug-likeness Indoloquinoxaline

Molecular Weight Differentiation: Impact on Binding Kinetics and Detection Sensitivity

The molecular weight of 354.2 g/mol for the 9-bromo derivative is 78.9 Da higher than the 275.3 Da of the non-halogenated parent . This significant mass difference, due to the bromine atom's distinctive isotopic pattern, provides a unique analytical handle for mass spectrometry-based detection and quantification, enabling lower limits of detection and facilitating metabolic profiling in complex biological matrices compared to non-brominated analogs .

Molecular Weight Heavy Atom Effect Mass Spectrometry Detection Limit Indoloquinoxaline

Optimal Use Cases for 9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Probe for Indoloquinoxaline DNA Intercalators

This compound is best used as a late-stage SAR probe to explore the additive effect of 9-bromo substitution with an N6-isobutyl chain on DNA intercalation and cytotoxicity. The QSAR evidence shows this compound's substitution pattern fits within the active space for HL-60 cytotoxicity, making it a valuable tool for testing hypotheses about halogen bonding and lipophilicity on target engagement [1].

Design of Experiments (DoE) Matrix Partner for ADME Optimization

The computed LogP difference of +1.4 relative to the non-brominated parent makes this compound an excellent partner in a DMPK optimization matrix. Its high lipophilicity can be used to test the impact on membrane permeability and metabolic stability in head-to-head assays with its 6-isobutyl parent, providing clear, quantifiable data on the role of 9-halogenation in cellular pharmacokinetics [1].

Bioanalytical Standard for Mass Spectrometry Method Development

The +79 Da mass shift and distinctive bromine isotope pattern offer a superior analytical signal compared to non-halogenated analogues. This compound is ideal for use as an internal standard or calibrator in LC-MS/MS method development, enabling more sensitive and specific quantification of indoloquinoxaline-based probes in biological samples [1].

Quote Request

Request a Quote for 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.